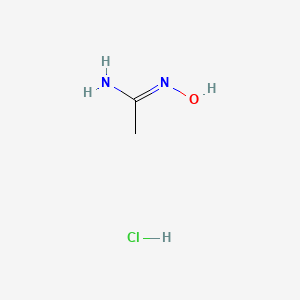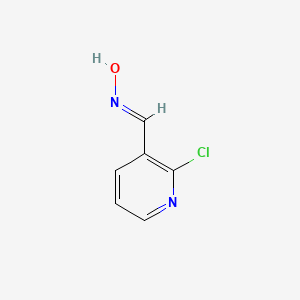
(S)-tert-butyl 3-hydroxybutanoate
Vue d'ensemble
Description
“(S)-tert-butyl 3-hydroxybutanoate” is a chemical compound that is used in scientific research. It is a chiral building block for the preparation of bioactive compounds such as pheromones and carbapenem antibiotics . It may also be used to treat conditions associated with elevated plasma levels of free fatty acids in a human or animal subject .
Synthesis Analysis
The synthesis of “(S)-tert-butyl 3-hydroxybutanoate” involves the use of biological reagents. For instance, baker’s yeast has been used as a chiral reducing agent to transform an achiral starting material, ethyl acetoacetate, into a chiral product, (S)-(+)-ethyl 3-hydroxybutanoate . Another method involves the use of Escherichia coli cells expressing both the carbonyl reductase (S1) gene from Candida magnoliae and the glucose dehydrogenase (GDH) gene from Bacillus megaterium .
Molecular Structure Analysis
The molecular structure of “(S)-tert-butyl 3-hydroxybutanoate” consists of 12 Hydrogen atoms, 6 Carbon atoms, and 3 Oxygen atoms . The molecular weight of this compound is 176.210 Da .
Chemical Reactions Analysis
“(S)-tert-butyl 3-hydroxybutanoate” is formed as a product of the normal metabolism of fatty acid oxidation and can substitute and alternate with glucose under conditions of fuel and food deficiency . It is also used as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-tert-butyl 3-hydroxybutanoate” include a boiling point of 268.7±15.0 °C at 760 mmHg, a flash point of 101.1±13.9 °C, and a density of 1.1±0.1 g/cm^3 .
Applications De Recherche Scientifique
Environmentally Benign Polymers
(S)-3,4-Dihydroxybutyric acid, a derivative of (S)-tert-butyl 3-hydroxybutanoate, has been utilized in the synthesis of biocompatible polymers. This compound, when copolymerized with carbon dioxide using cobalt(III) salen catalysts, leads to the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate), a polymer with high carbonate linkage content and significant biodegradability. Such polymers are suggested for use in drug delivery systems, specifically as carriers for platinum-based drugs (Tsai, Wang, & Darensbourg, 2016).
Microbial Reduction for Enantioselective Synthesis
(S)-tert-butyl 3-hydroxybutanoate can be synthesized enantioselectively by the microbial reduction of tert-butyl acetoacetate. Various microorganisms, particularly yeasts like R. rubra, have been shown to efficiently catalyze this reaction, maintaining high enantioselectivity and conversion rates. This process illustrates the potential of biocatalysis in producing enantiopure compounds (Ramos et al., 2013).
Monomer Synthesis for Dendrimers
(S)-tert-butyl 3-hydroxybutanoate and its derivatives are valuable in synthesizing various monomers for constructing multifunctional dendrimers. These dendrimers can have diverse applications in drug delivery, diagnostics, and as materials in nanotechnology due to their unique structural and functional properties (Newkome et al., 2003).
Organic Synthesis and Chemical Transformations
(S)-tert-butyl 3-hydroxybutanoate has been used in organic synthesis for constructing various chemical structures. For example, it has been employed in the synthesis of diastereomers of wortmannilactone C, illustrating its utility in complex organic syntheses involving multiple stereogenic centers (Brandt et al., 2015).
Asymmetric Synthesis and Chiral Building Blocks
The compound has also been used in the asymmetric synthesis of different chiral building blocks. Its utility in synthesizing anti- and syn-diaminobutanoic acid, key intermediates in various pharmaceuticals and biological molecules, is one such example (Bunnage et al., 2003).
Based on the latest scientific research, here are the applications of (S)-tert-butyl 3-hydroxybutanoate in various fields:
Polymer Synthesis and Environmental Applications
- Biocompatible Polymer Production : (S)-3,4-Dihydroxybutyric acid, a derivative of (S)-tert-butyl 3-hydroxybutanoate, has been utilized in synthesizing biocompatible polymers. Poly(tert-butyl 3,4-dihydroxybutanoate carbonate), derived from this compound, exhibits high biodegradability and potential for use in drug delivery systems, especially for platinum-based drugs (Tsai, Wang, & Darensbourg, 2016).
Biocatalysis and Organic Chemistry
- Enantioselective Synthesis : Microorganisms have been employed for the enantioselective reduction of tert-butyl acetoacetate to tert-butyl (S)-3-hydroxybutanoate, highlighting the role of biocatalysis in producing enantiopure compounds (Ramos et al., 2013).
- Dendrimer Construction : The compound is also involved in synthesizing monomers for multifunctional dendrimers. These dendrimers have potential applications in drug delivery and nanotechnology due to their unique structural features (Newkome et al., 2003).
Advanced Organic Synthesis
- Complex Organic Syntheses : (S)-tert-butyl 3-hydroxybutanoate plays a role in complex organic syntheses, such as the synthesis of diastereomers of wortmannilactone C, demonstrating its utility in assembling structures with multiple stereogenic centers (Brandt et al., 2015).
- Asymmetric Synthesis of Chiral Building Blocks : Its application extends to the asymmetric synthesis of chiral building blocks for pharmaceuticals and biological molecules, as demonstrated in the synthesis of anti- and syn-diaminobutanoic acid (Bunnage et al., 2003).
Safety And Hazards
Orientations Futures
“(S)-tert-butyl 3-hydroxybutanoate” shows promising therapeutic properties. It has been used to reduce the incidence of seizures in epilepsy and may have a role in the treatment of other neurological diseases such as dementia . It also shows potential as a substitute for plastics in various industries .
Propriétés
IUPAC Name |
tert-butyl (3S)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPVFILAHLKSNJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436219 | |
| Record name | tert-Butyl (3S)-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 3-hydroxybutanoate | |
CAS RN |
82578-45-8 | |
| Record name | tert-Butyl (3S)-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)
![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)







